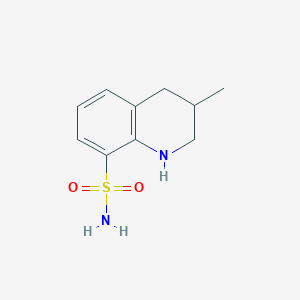

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Description

The exact mass of the compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJPSTJAUUZEKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)S(=O)(=O)N)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230623 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-54-0 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document synthesizes predicted data with established experimental methodologies to offer a robust profile of the molecule. Key parameters including molecular structure, solubility, lipophilicity (LogP), and acidity (pKa) are discussed in detail. Furthermore, this guide outlines validated protocols for the experimental determination of these properties, emphasizing the causality behind procedural choices to ensure scientific integrity. The synthesis of the title compound is also addressed, providing context for potential impurities and their impact on its physicochemical characteristics. This guide is intended to be a valuable resource for scientists engaged in the research and development of novel therapeutics.

Introduction: The Significance of the Tetrahydroquinoline Sulfonamide Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic applications. The incorporation of a sulfonamide group at the 8-position, as seen in 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, introduces a key functional group known for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups. Tetrahydroquinoline sulfonamide derivatives have been identified as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), highlighting their potential in cancer therapy. A thorough understanding of the physicochemical properties of this scaffold is therefore paramount for the rational design and development of new therapeutic agents.

This guide will focus on the specific physicochemical profile of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, providing both predicted and, where available, experimental data. It will also serve as a practical resource by detailing robust experimental protocols for the determination of its key properties.

Molecular and Physicochemical Profile

Structural and Molecular Data

The structural and basic molecular data for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂S | ChemScene[1] |

| Molecular Weight | 226.30 g/mol | ChemScene[1] |

| CAS Number | 1087784-54-0 | ChemScene[1] |

| SMILES | O=S(C1=CC=CC2=C1NCC(C)C2)(N)=O | ChemScene[1] |

Predicted Physicochemical Properties

The following properties have been predicted using computational models, which serve as a valuable guide for experimental design.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 72.19 Ų | ChemScene |

| logP (Octanol/Water Partition Coefficient) | 0.9381 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Number of Rotatable Bonds | 1 | ChemScene |

Synthesis and Characterization

The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is crucial for obtaining material for experimental studies. A probable synthetic route involves the conversion of the corresponding sulfonic acid, a more readily available precursor.

Synthetic Approach: From Sulfonic Acid to Sulfonamide

A common and effective method for the synthesis of sulfonamides is the conversion of the corresponding sulfonic acid.[2][3][4] This typically involves a two-step process:

-

Conversion of the Sulfonic Acid to a Sulfonyl Chloride: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the more reactive sulfonyl chloride intermediate.

-

Amination of the Sulfonyl Chloride: The sulfonyl chloride is then reacted with ammonia or an amine to yield the desired sulfonamide.

A microwave-assisted, one-pot synthesis directly from the sulfonic acid or its sodium salt has also been reported as a high-yielding and efficient method.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the N-H and S=O stretches of the sulfonamide group.

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of the data, experimental determination of the key physicochemical properties is imperative. The following sections outline established protocols for these measurements.

Solubility Determination

The aqueous solubility of a drug candidate significantly influences its absorption and distribution. The Extended Hildebrand Solubility Approach is a well-established method for determining the solubility of sulfonamides in various solvent systems.[5]

Experimental Protocol: Extended Hildebrand Solubility Approach

-

Solvent Preparation: Prepare a series of binary or ternary solvent systems with varying compositions (e.g., dioxane-water mixtures).

-

Equilibration: Add an excess of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide to each solvent system in sealed vials.

-

Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility as a function of the solvent composition to determine the solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of sulfonamides.[6][7]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the second derivative of the titration curve, where the inflection point corresponds to the equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for the experimental determination of LogP.[8][9][10]

Experimental Protocol: Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.

-

Sample Preparation: Prepare a stock solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in the aqueous phase.

-

Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a sealed container.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. While predicted data offers a valuable starting point, this guide emphasizes the critical importance of experimental verification to ensure the accuracy and reliability of these parameters. The outlined protocols for synthesis, characterization, and the determination of solubility, pKa, and LogP are designed to be robust and reproducible, providing researchers with the necessary tools to thoroughly investigate this promising compound. A comprehensive understanding of its physicochemical profile will undoubtedly facilitate the advancement of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its analogs in the field of drug discovery and development.

References

- Kah, M., & Beulke, S. (2007). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 849-857.

- Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 902-909.

- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.

- Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

- Ewing, W. R., & Macielag, M. J. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20853-20860.

- Hanaee, J., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 18(2), 126-132.

- Blum, A., et al. (2021). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids.

-

Hanaee, J., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.

- Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.

- Avdeef, A., et al. (2000). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences, 89(9), 1183-1193.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Retrieved from [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

- Spirtović-Halilović, S., & Završnik, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical & Pharmaceutical Research, 1(2).

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

- Wang, Y.-C., et al. (2020). Solid Solubilities of Sulfonamides and Use of Rapid Expansion of Supercritical Solutions for Microparticle Production. Processes, 8(6), 682.

- Popović, G., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(10), 1087-1097.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ftloscience.com [ftloscience.com]

- 10. LogP / LogD shake-flask method [protocols.io]

An In-depth Technical Guide to the Mechanism of Action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a molecule of significant interest, integrating two pharmacologically active scaffolds: a tetrahydroquinoline nucleus and a sulfonamide functional group. While the precise mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, this guide synthesizes current knowledge on the bioactivities of its constituent moieties to propose and explore its potential mechanisms of action. This document will delve into the established antibacterial properties of sulfonamides, the diverse biological activities of tetrahydroquinolines, and the synergistic or novel mechanisms that may arise from their combination. We will also present hypothetical experimental workflows to systematically investigate and validate these potential mechanisms, providing a foundational framework for future research and drug development efforts.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry often leverages the strategy of molecular hybridization, combining two or more pharmacophores to create a new chemical entity with potentially enhanced efficacy, novel mechanisms of action, or an improved safety profile. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide exemplifies this approach.

-

The Sulfonamide Moiety: A cornerstone of antimicrobial therapy, the sulfonamide group (-SO₂NH₂) is the basis for a broad class of synthetic drugs.[1][][3] Beyond their antibacterial effects, sulfonamides exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and diuretic properties.[4][5][6][7]

-

The Tetrahydroquinoline Core: This bicyclic heterocyclic scaffold is a common feature in many biologically active compounds and natural products. Derivatives of tetrahydroquinoline have been explored for their potential as antitumor agents, among other therapeutic applications.[4]

This guide will systematically deconstruct the potential contributions of each moiety to the overall mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and consider the emergent properties of the hybrid molecule.

Potential Mechanisms of Action

Based on the known activities of its constituent parts, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide could exert its biological effects through several distinct or overlapping mechanisms.

Antibacterial Activity: Inhibition of Folate Synthesis

The most well-established mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][][3][8][9] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (purines and pyrimidines).[9] In contrast, humans obtain folate from their diet, making this pathway an excellent target for selective toxicity.[3]

The proposed mechanism is as follows:

-

Structural Mimicry: The sulfonamide moiety of the molecule acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[8][9]

-

Competitive Inhibition: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide would compete with PABA for the active site of DHPS.

-

Pathway Disruption: By binding to DHPS, the molecule would block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.

-

Bacteriostatic Effect: The depletion of folic acid would halt bacterial growth and replication, resulting in a bacteriostatic effect.[3]

Caption: Proposed antibacterial mechanism via competitive inhibition of DHPS.

Anticancer Activity: Targeting DNA Repair Pathways

Recent research has identified tetrahydroquinoline sulfonamide derivatives as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1).[10] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for removing oxidatively damaged DNA bases, such as 8-oxoguanine.[10] Inhibition of DNA repair mechanisms can enhance the efficacy of cancer therapies that induce DNA damage.

A plausible mechanism in this context would be:

-

Enzyme Inhibition: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide may bind to and inhibit the activity of OGG1.

-

Accumulation of DNA Damage: Inhibition of OGG1 would lead to the accumulation of oxidative DNA lesions.

-

Induction of Apoptosis: The build-up of unrepaired DNA damage can trigger programmed cell death (apoptosis) in cancer cells.

Caption: Potential anticancer mechanism via inhibition of the OGG1 DNA repair enzyme.

Other Potential Mechanisms

The versatility of the sulfonamide and tetrahydroquinoline scaffolds suggests other potential biological targets:

-

Anti-inflammatory Activity: Some non-antibacterial sulfonamides are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[6]

-

Ionophoric Activity: Certain 8-sulfonamidoquinolines have demonstrated antibacterial activity that is dependent on the presence of zinc, suggesting they may act as ionophores, disrupting cellular ion homeostasis.[11][12]

-

Kinase Inhibition: The quinoline core is present in many kinase inhibitors used in oncology. It is plausible that 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide could exhibit inhibitory activity against specific protein kinases involved in cell signaling pathways.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a systematic, multi-faceted experimental approach is required.

Workflow for Investigating Antibacterial Mechanism

Caption: Experimental workflow to validate the antibacterial mechanism.

Step-by-Step Protocol:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing:

-

Objective: To determine the potency and spectrum of antibacterial activity.

-

Method: Use broth microdilution assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Expected Outcome: Determination of the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

-

-

In Vitro DHPS Enzyme Inhibition Assay:

-

Objective: To directly measure the inhibitory effect on the putative target enzyme.

-

Method: Utilize a purified recombinant DHPS enzyme. Measure the rate of product formation in the presence of varying concentrations of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

-

Expected Outcome: Calculation of the half-maximal inhibitory concentration (IC₅₀) value.

-

-

PABA Competition Assay:

-

Objective: To confirm competitive inhibition.

-

Method: Perform the DHPS enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate, PABA.

-

Expected Outcome: An increase in the apparent Km of PABA with no change in Vmax, characteristic of competitive inhibition.

-

-

Folate Rescue Experiment:

-

Objective: To demonstrate that the antibacterial effect is due to folate synthesis inhibition in a cellular context.

-

Method: Grow bacteria in the presence of an inhibitory concentration of the compound with and without supplementation of the growth medium with folic acid.

-

Expected Outcome: Reversal of the antibacterial effect in the presence of exogenous folic acid.

-

Workflow for Investigating Anticancer Mechanism

Caption: Experimental workflow to investigate the potential anticancer mechanism.

Step-by-Step Protocol:

-

Cell Viability Assays:

-

Objective: To assess the cytotoxic effect on various cancer cell lines.

-

Method: Employ assays such as MTT or CellTiter-Glo to measure cell viability after treatment with a range of compound concentrations.

-

Expected Outcome: Determination of the GI₅₀ (concentration for 50% growth inhibition) for different cancer cell types.

-

-

In Vitro OGG1 Inhibition Assay:

-

Objective: To directly measure the inhibitory effect on the putative DNA repair enzyme target.

-

Method: Use a purified recombinant human OGG1 and a DNA substrate containing 8-oxoguanine. Measure the rate of lesion excision in the presence of the compound.[10]

-

Expected Outcome: Calculation of the IC₅₀ value for OGG1 inhibition.

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Objective: To quantify DNA damage in cells treated with the compound.

-

Method: Treat cancer cells with the compound and an oxidizing agent. Measure DNA strand breaks by observing the "comet tail" of fragmented DNA.

-

Expected Outcome: An increase in DNA damage in treated cells compared to controls, indicating inhibition of DNA repair.

-

-

Apoptosis Assays:

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Method: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or assays to measure the activity of caspases (key apoptosis-executing enzymes).

-

Expected Outcome: A significant increase in the apoptotic cell population in treated samples.

-

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing key quantitative data that would be generated from the proposed experimental workflows.

| Parameter | Assay | Target | Value |

| IC₅₀ | Enzyme Inhibition | Dihydropteroate Synthase | e.g., 5.2 µM |

| MIC | Broth Microdilution | Staphylococcus aureus | e.g., 8 µg/mL |

| MIC | Broth Microdilution | Escherichia coli | e.g., 32 µg/mL |

| GI₅₀ | MTT Assay | MCF-7 (Breast Cancer) | e.g., 12.5 µM |

| IC₅₀ | Enzyme Inhibition | Human OGG1 | e.g., 2.8 µM |

Conclusion and Future Directions

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a promising chemical entity with the potential for multiple mechanisms of action, primarily dictated by its hybrid structure. The most probable mechanisms include antibacterial activity through the inhibition of bacterial folate synthesis and anticancer activity via the inhibition of DNA repair pathways. The provided experimental workflows offer a robust framework for the systematic investigation and validation of these hypotheses.

Future research should focus on executing these protocols to generate empirical data. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity for a desired biological target. Ultimately, a comprehensive understanding of the mechanism of action will be paramount for the potential clinical development of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide as a therapeutic agent.

References

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s11356-021-14963-8]

- Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20149941/]

- Mechanism of action - Lejan Team. [URL: https://lejan.com.au/wp-content/uploads/2018/01/Mechanism-of-action.pdf]

- 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-methyl-1-2-3-4-tetrahydroquinoline-8-sulfonic-acid]

- 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/153886-68-1.htm]

- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. [URL: https://www.bocsci.com/blog/sulfonamide-antibiotics-definition-mechanism-and-research/]

- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10574042/]

- 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-methyl-1-2-3-4-tetrahydroquinoline-8-sulfonic-acid-hydrochloride]

- 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | SCBT. [URL: https://www.scbt.com/p/3-methyl-1-2-3-4-tetrahydroquinoline-8-sulfonamide]

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [URL: https://openaccesspub.org/jijij/article/793]

- (PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation - ResearchGate. [URL: https://www.researchgate.

- Sulfonamide (medicine) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]

- C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33223463/]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: https://www.researchgate.net/publication/380108398_The_Evolving_Role_of_Sulfonamides_in_Medicine_and_Drug_Development_A_Brief_Review]

- Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions - National Institute of Standards and Technology. [URL: https://www.nist.

- Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. [URL: https://courses.lumenlearning.com/microbiology/chapter/mechanisms-of-antibacterial-drugs/]

- Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32229060/]

- Sulfonamides, Trimethoprim, & Fluoroquinolones | Katzung & Trevor's Pharmacology: Examination & Board Review, 13e | AccessMedicine. [URL: https://accessmedicine.mhmedical.com/content.aspx?bookid=2465§ionid=197946115]

- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789851/]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. researchgate.net [researchgate.net]

- 8. lejan-team.com [lejan-team.com]

- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 10. Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions | NIST [nist.gov]

- 11. C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Architectural Synergy of Quinoline and Sulfonamide Moieties

An In-Depth Technical Guide to the Biological Activity of Quinoline-8-Sulfonamide Derivatives

In the landscape of medicinal chemistry, the strategic fusion of validated pharmacophores into a single molecular entity is a cornerstone of rational drug design. The quinoline scaffold, a privileged heterocyclic system, is a recurring motif in a multitude of therapeutic agents, celebrated for its wide spectrum of biological activities.[1][2] Similarly, the sulfonamide group is a critical functional group in numerous approved drugs, including antibacterial, anti-inflammatory, and diuretic agents.[3] The conjugation of these two powerful moieties, specifically in the form of quinoline-8-sulfonamide derivatives, has yielded a class of compounds with profound and diverse pharmacological potential, positioning them as compelling candidates for tackling complex diseases.[4]

This technical guide offers an in-depth exploration of the multifaceted biological activities of quinoline-8-sulfonamide derivatives. Moving beyond a mere catalog of effects, we will dissect the underlying mechanisms of action, present robust experimental data, and provide detailed, field-proven protocols to empower researchers in their own investigations. The narrative is structured to follow the science, prioritizing the most extensively researched therapeutic areas and elucidating the causal links between molecular structure and biological function.

Anticancer Activity: Reprogramming the Malignant Cell

The application of quinoline-8-sulfonamide derivatives in oncology is arguably the most promising and well-documented area of their activity. These compounds exploit unique vulnerabilities of cancer cells, primarily by targeting their aberrant metabolism and signaling pathways.

Core Mechanism I: Modulation of Pyruvate Kinase M2 (PKM2)

A cardinal feature of many cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis. The M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme, is a critical regulator of this phenomenon and is predominantly expressed in tumor cells.[5][6] PKM2 can switch between a highly active tetrameric state, which promotes ATP production, and a less active dimeric state, which diverts glycolytic intermediates into biosynthetic pathways essential for cell proliferation.

Quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2.[5][7] By interacting with the enzyme, these compounds can influence its quaternary structure, thereby controlling the metabolic fate of glucose. For instance, certain derivatives can stabilize one state over the other, effectively starving the cancer cells of the building blocks needed for rapid growth or disrupting their energy supply.[5][6] A notable study identified a specific quinoline-8-sulfonamide derivative, compound 9a, which was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and alterations in the cell cycle.[5][6][8] This targeted modulation of a cancer-specific enzyme isoform highlights the potential for high selectivity and reduced off-target effects compared to conventional chemotherapy.[5]

Caption: Modulation of PKM2 by Quinoline-8-Sulfonamide Derivatives.

Core Mechanism II: Inhibition of Carbonic Anhydrase (CA)

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are crucial for cancer cell survival.[9][10] They help maintain the intracellular pH in the hypoxic and acidic tumor microenvironment, facilitating tumor growth, proliferation, and metastasis. The sulfonamide moiety is a classic zinc-binding group that potently inhibits CA enzymes.[11]

Several quinoline-based sulfonamides have demonstrated potent, selective inhibition of hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II.[9][10][12] This selectivity is critical for minimizing side effects. For example, certain 4-anilinoquinoline derivatives bearing a sulfonamide group displayed excellent, single-digit nanomolar inhibitory activity against hCA IX.[9][12] This inhibition disrupts pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.

Quantitative Data: Anticancer Potency

The cytotoxic potential of quinoline-8-sulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values for a representative compound (9a) from a key study.[6]

| Cell Line | Cancer Type | GI50 (µM)[6] |

| C32 | Amelanotic Melanoma | 520 |

| COLO829 | Malignant Melanoma | 376 |

| MDA-MB-231 | Breast Adenocarcinoma | 609 |

| U87-MG | Glioblastoma | 756 |

| A549 | Lung Carcinoma | 496 |

Note: The original data was reported in mM and µg/mL; values have been converted to µM for standardized comparison where applicable.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for screening potential anticancer compounds.

Rationale: This protocol is chosen for its reliability, high throughput, and direct correlation of mitochondrial metabolic activity (a hallmark of viable cells) with colorimetric output. Human cancer cell lines like A549 or MCF-7 are used as they are well-characterized models for lung and breast cancer, respectively. A non-cancerous cell line (e.g., HaCaT keratinocytes) is included as a control to assess selectivity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549) and a non-cancerous control cell line in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoline-8-sulfonamide derivative in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution and a homogenous purple solution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Caption: General workflow for in vitro anticancer activity assessment.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[13] Quinoline-8-sulfonamide derivatives have emerged as potent anti-inflammatory agents by targeting key upstream signaling nodes in the inflammatory cascade.[14]

Core Mechanism: Inhibition of TLR4/MD-2 Signaling

Toll-like receptor 4 (TLR4), in complex with its co-receptor MD-2, is a primary sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[14] LPS binding triggers TLR4 dimerization and initiates a downstream signaling cascade involving NF-κB and MAPKs, culminating in the production of pro-inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO).[13][14]

Studies have shown that certain quinoline-8-sulfonamide derivatives can directly interfere with this process. Molecular docking and co-immunoprecipitation assays revealed that active compounds bind to the LPS binding pocket of the TLR4/MD-2 complex.[14] This binding physically obstructs the dimerization of TLR4, thereby blocking the activation of the entire NF-κB/MAPK pathway and significantly reducing the expression of inflammatory mediators like iNOS and COX-2.[14] One particularly effective compound, designated '3l', demonstrated significant therapeutic effects in an in vivo rat model of adjuvant-induced arthritis.[14]

Caption: Inhibition of the TLR4/NF-κB pathway by quinoline-8-sulfonamides.

Quantitative Data: Anti-inflammatory Potency

The efficacy of these derivatives in suppressing inflammatory responses is quantified by their IC50 values against the production of key inflammatory mediators in LPS-stimulated macrophages.

| Mediator Inhibited | IC50 (µM) for Compound 3l[14] |

| Nitric Oxide (NO) | 2.61 |

| TNF-α | 9.74 |

| IL-1β | 12.71 |

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay quantifies nitric oxide (NO) by measuring its stable breakdown product, nitrite, in the cell culture supernatant. It is a simple and widely used method to assess the pro-inflammatory response of macrophages.

Rationale: RAW264.7 murine macrophage cells are used because they are a standard model for studying inflammation and reliably produce NO upon stimulation with LPS. The Griess reaction provides a straightforward colorimetric readout directly proportional to the NO synthase (iNOS) activity, a key inflammatory enzyme.[13]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-8-sulfonamide derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Antimicrobial Activity: A Renewed Offensive Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The quinoline-sulfonamide hybrid structure offers a promising strategy, combining the DNA synthesis-inhibiting properties of quinolones with the metabolic disruption caused by sulfonamides.[3][15][16]

Core Mechanism: Dual-Action Inhibition

The antimicrobial activity of this class of compounds is often attributed to a multi-targeted approach. The quinoline core is known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, which is the mechanism of action for fluoroquinolone antibiotics.[3] The sulfonamide moiety can act as a bioisostere of para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.[3] This potential dual-action mechanism makes it more difficult for bacteria to develop resistance. Metal complexes of these derivatives have shown particularly potent activity.[15][17]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Microorganism | Strain | MIC (µg/mL) of a Cadmium (II) Complex[15][16] |

| Staphylococcus aureus | ATCC 25923 | 0.19 |

| Escherichia coli | ATCC 25922 | 6.09 |

| Candida albicans | ATCC 10231 | 0.19 |

| Note: Data is for a representative N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex, as specific data for the parent sulfonamide is limited. |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Rationale: This method provides a quantitative result (the MIC value) and is highly reproducible. Standard bacterial strains (e.g., S. aureus ATCC 25923 for Gram-positive, E. coli ATCC 25922 for Gram-negative) are used to ensure comparability of data across different studies.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The quinoline-8-sulfonamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives exhibit potent and often selective activity across diverse and critical fields, including oncology, inflammation, and infectious diseases. Their ability to modulate specific cancer-related enzymes like PKM2 and CA IX, block key inflammatory signaling hubs like TLR4, and potentially exert dual-action antimicrobial effects underscores their significant therapeutic promise.

The path forward lies in detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, coupled with advanced computational modeling to refine target interactions.[6][18] As we continue to unravel the intricate biological roles of these compounds, the quinoline-8-sulfonamide core will undoubtedly remain a fertile ground for the discovery of next-generation medicines.

References

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv

- A Comparative Guide to the Synthesis and Biological Evaluation of Quinolin-8-ylmethanesulfonamide and Its Altern

- Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential. Benchchem.

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central.

- Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity.

- Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed.

- Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Bentham Science Publishers.

- QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. PubMed.

- Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays. Benchchem.

- Hybrid Quinoline-Sulfonamide Complexes (M2+)

- (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.

- N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin)

- Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. PubMed.

- Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry. 1_6_. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. PubMed.

- Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide to their Mechanism of Action in Cancer Cells. Benchchem.

- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC - PubMed Central.

- (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.

- Design,Synthesis And Evaluation Of Anti-Inflammatory Activity Of Novel 8-Quinolinesulfonamide Deriv

- The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview. Benchchem.

- A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. Benchchem.

- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI.

- Biological activities of quinoline deriv

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.

- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed.

- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed.

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.

- Assessing the Selectivity of Quinoline-8-Sulfonamide Derivatives for Different Cancer Cell Lines: A Compar

- Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents.

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

- Biological Activities of Quinoline Deriv

- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. NIH.

- (PDF) Biological Activities of Quinoline Derivatives.

- (PDF) Quinoline-8-sulfonamide.

- Structure–activity relationship of quinoline derivative VI‐77. [Color...].

- Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globethesis.com [globethesis.com]

- 14. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, this heterocyclic system exhibits a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide focuses on a specific, yet representative, member of this class: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. We will delve into its synthetic pathways, drawing from established methodologies for related compounds, and explore its potential biological significance in the context of recent advancements in the field. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydroquinoline sulfonamide framework.

Introduction: The Significance of the Tetrahydroquinoline Sulfonamide Moiety

The 1,2,3,4-tetrahydroquinoline (THQ) core is a versatile heterocyclic motif found in both natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for drug design. The incorporation of a sulfonamide group (-SO₂NH₂) further enhances its therapeutic potential. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties.[2][3][4] The combination of these two moieties in tetrahydroquinoline sulfonamide derivatives has led to the discovery of potent agents targeting various disease pathways.[5][6][7][8]

Recent research has highlighted the promise of tetrahydroquinoline sulfonamides as:

-

Anticancer Agents: By inhibiting key enzymes such as carbonic anhydrase or acting on other cellular pathways.[5][6]

-

Inhibitors of DNA Repair Enzymes: Specifically targeting enzymes like 8-oxoguanine DNA glycosylase (OGG1), which has implications for cancer therapy.[9]

-

Modulators of Nuclear Receptors: Including the development of RORγt inverse agonists for the treatment of autoimmune diseases like psoriasis.[7][8]

This guide will use 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide as a focal point to explore the synthesis, properties, and potential applications of this important class of compounds.

Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: A Proposed Pathway

While direct literature on the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is not extensively available, a robust synthetic route can be proposed based on established methods for analogous structures. The synthesis logically proceeds through the preparation of key intermediates, namely 3-methylquinoline and its subsequent sulfonation and reduction.

Synthesis of the Precursor: 3-Methylquinoline-8-sulfonyl chloride

A plausible route to the key intermediate, 3-methylquinoline-8-sulfonyl chloride, starts from aniline. This multi-step synthesis is outlined below.[10]

Step-by-Step Protocol:

-

N-Phenylpropanamide Formation: Aniline is reacted with propionic acid to yield N-phenylpropanamide.

-

Cyclization to 2-Chloro-3-methylquinoline: The N-phenylpropanamide undergoes a cyclization reaction to form 2-chloro-3-methylquinoline.

-

Reduction to 3-Methylquinoline: The chloro-derivative is then reduced to afford 3-methylquinoline.

-

Chlorosulfonation: The final step in forming the key intermediate is the chlorosulfonation of 3-methylquinoline to yield 3-methylquinoline-8-sulfonyl chloride.[10]

Figure 1: Proposed synthetic pathway for 3-Methylquinoline-8-sulfonyl chloride.

Reduction and Amination to Yield the Final Compound

With 3-methylquinoline-8-sulfonyl chloride in hand, the subsequent steps involve the reduction of the quinoline ring and the conversion of the sulfonyl chloride to a sulfonamide.

Step-by-Step Protocol:

-

Selective Reduction of the Quinoline Ring: The 3-methylquinoline-8-sulfonyl chloride is selectively reduced to 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride. This can be achieved through various catalytic hydrogenation methods.

-

Amination of the Sulfonyl Chloride: The resulting tetrahydroquinoline sulfonyl chloride is then reacted with ammonia or an appropriate amine source to furnish the final product, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Figure 2: Final synthetic steps to the target compound.

Biological Activity and Therapeutic Potential

The biological activity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide can be inferred from studies on structurally similar compounds. The broader class of tetrahydroquinoline derivatives bearing a sulfonamide moiety has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro antitumor activity of novel tetrahydroquinoline derivatives with a sulfonamide group.[5] For instance, certain derivatives have shown greater potency than the established anticancer drug Doxorubicin.[5] The mechanism of action for the anticancer effects of sulfonamides can be diverse, with inhibition of carbonic anhydrase isozymes being a prominent pathway.[6]

Table 1: Comparative Anticancer Activity of Tetrahydroquinoline Sulfonamide Derivatives

| Compound | Target Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Compound 32 | Ehrlich Ascites Carcinoma | 2.5 | Doxorubicin | 37.5 |

| Compound 25 | Ehrlich Ascites Carcinoma | 3 | Doxorubicin | 37.5 |

| Compound 41 | Ehrlich Ascites Carcinoma | 5 | Doxorubicin | 37.5 |

| Data extracted from Alqasoumi et al., Eur J Med Chem. 2010.[5] |

Inhibition of 8-Oxoguanine DNA Glycosylase (OGG1)

DNA glycosylases are critical enzymes in the base excision repair pathway, and their inhibition is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents.[9] Recently, tetrahydroquinoline sulfonamide derivatives have been identified as inhibitors of human OGG1.[9] These compounds were shown to efficiently inhibit the excision of multiple oxidatively-induced DNA base lesions.[9] This suggests that 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide could also possess similar inhibitory activity, warranting further investigation.

Figure 3: Mechanism of OGG1 inhibition by tetrahydroquinoline sulfonamides.

RORγt Inverse Agonism for Autoimmune Diseases

Targeting the nuclear receptor RORγt is an effective strategy for treating autoimmune disorders such as psoriasis.[8] N-sulfonamide-tetrahydroquinolines have been discovered as potent RORγt inverse agonists.[7][8] These compounds have shown efficacy in animal models of psoriasis, demonstrating significant antipsoriatic effects.[7] The structural features of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide align with those of active RORγt inverse agonists, suggesting its potential in this therapeutic area.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of tetrahydroquinoline sulfonamides is highly dependent on the substitution pattern on both the tetrahydroquinoline ring and the sulfonamide nitrogen. Key SAR insights from the literature include:

-

Substitution on the Tetrahydroquinoline Ring: The position and nature of substituents can significantly impact potency and selectivity. The methyl group at the 3-position in the target compound likely influences its conformational preference and interaction with biological targets.

-

Substitution on the Sulfonamide Nitrogen: While the parent compound has an unsubstituted sulfonamide, derivatization at this position is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and biological evaluation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and a library of its analogs to fully elucidate its therapeutic potential. High-throughput screening against a panel of cancer cell lines, DNA repair enzymes, and nuclear receptors would be a logical next step.

Conclusion

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide represents a promising, yet underexplored, molecule within a class of compounds with significant therapeutic potential. Based on the established biological activities of related structures, it is a compelling candidate for investigation as an anticancer agent, an inhibitor of DNA repair, and a modulator of autoimmune responses. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and future derivatization. As the demand for novel and effective therapeutics continues to grow, the exploration of privileged scaffolds like the tetrahydroquinoline sulfonamides will undoubtedly remain a fertile area of research.

References

-

Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & Noaman, E. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849-1853. [Link]

-

Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. [Link]

-

Ghorab, M. M., et al. (2021). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. Journal of the Iranian Chemical Society. [Link]

- Biocatalyzed synthesis of the optically pure (R) and (S) 3-methyl-1,2,3,4-tetrahydroquinoline and their use as chiral synthons for the preparation of the antithrombic (21R)- and (21S)-argatroban. (2017).

-

Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. (2024). Journal of Medicinal Chemistry. [Link]

-

Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. (2020). European Journal of Medicinal Chemistry. [Link]

- Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014).

- Crystalline form of 6-(4S)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpyridazin-3-amine. (2015).

- Substituted tetrahydro-quinoline-sulfonamide compounds, their preparation and use as medicaments. (2009).

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

-

Moku, G., & Al-Harrasi, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(31), 20086-20101. [Link]

-

Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(11), 8222-8255. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]

-

Pharmaffiliates. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. [Link]

-

Pharmaffiliates. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13182-13205. [Link]

-

Dizdar, M., et al. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. ACS Chemical Biology, 16(1), 107-115. [Link]

- Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. (2005).

- Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. (2007).

-

Pharmaffiliates. 2-Hydroxypropyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonate. [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions | NIST [nist.gov]

- 10. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

The Tetrahydroquinoline Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with profound biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and history of tetrahydroquinoline compounds, tracing their origins from the early, often serendipitous, syntheses of their aromatic precursor, quinoline, to the modern, highly sophisticated methods for their asymmetric synthesis. We will delve into the fundamental chemical principles underpinning the classical name reactions that unlocked this heterocyclic system, examine the evolution of synthetic strategies toward stereochemically defined tetrahydroquinolines, and highlight the ever-expanding role of this privileged scaffold in the landscape of drug discovery and development.[4][5] This guide is intended to serve as a valuable resource for researchers and scientists, offering not only a historical perspective but also actionable experimental protocols and a deep understanding of the causality behind synthetic choices.

The Genesis: Unraveling the Quinoline Ring

The story of tetrahydroquinolines is inextricably linked to the discovery and synthesis of their aromatic parent, quinoline. The late 19th century witnessed a flurry of activity in heterocyclic chemistry, with several pioneering chemists developing foundational methods for constructing the quinoline core.[6] These reactions, often harsh by modern standards, laid the groundwork for the subsequent exploration of its reduced derivatives.

The Skraup Synthesis: A Violent but Effective Entry

In 1880, the Czech chemist Zdenko Hans Skraup reported a method for synthesizing quinoline by heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8] The Skraup synthesis, while effective, is notoriously exothermic and can be difficult to control. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally, oxidation to the aromatic quinoline.[9]

Experimental Protocol: Classical Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate heptahydrate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol with constant stirring.

-

Add ferrous sulfate heptahydrate to the mixture to moderate the reaction.

-

Gently heat the mixture in an oil bath. The reaction will become highly exothermic.

-

Maintain the oil bath temperature at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Isolate the crude quinoline via steam distillation.

-

Separate the quinoline layer from the aqueous layer in the distillate. Further purification can be achieved by fractional distillation.

The Doebner-von Miller Reaction: A More Versatile Approach

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a more general method for quinoline synthesis. The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10] This method offers greater flexibility in introducing substituents onto the quinoline ring. The reaction is believed to proceed through a Michael addition, cyclization, dehydration, and oxidation.[11]

Logical Workflow: Doebner-von Miller Reaction

Caption: General workflow of the Doebner-von Miller reaction.

Other Foundational Syntheses

Several other classical methods for quinoline synthesis were developed during this era, each with its own unique starting materials and reaction conditions. These include:

-

Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of anilines with β-diketones.[12][13][14]

-

Friedländer Synthesis: A reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing a reactive α-methylene group, catalyzed by acid or base.[15][16][17]

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[18][19]

These early synthetic endeavors, while focused on quinoline, were the crucial first steps that paved the way for the exploration of its reduced and more medicinally relevant counterpart, the tetrahydroquinoline.

The Emergence of Tetrahydroquinolines: From Reduction to Asymmetric Synthesis

With a robust toolkit for constructing the quinoline core, chemists turned their attention to its derivatives. The hydrogenation of the pyridine ring in quinoline to yield 1,2,3,4-tetrahydroquinoline was a logical progression. This transformation dramatically alters the molecule's geometry and electronic properties, unlocking a new realm of biological activities.

Catalytic Hydrogenation: The Gateway to Saturation

The most direct method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. A variety of catalysts and conditions can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

Materials:

-

Quinoline

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 5-10 wt. %)

-

Hydrogen gas source

Procedure:

-

Dissolve quinoline in ethanol in a pressure-resistant hydrogenation vessel.

-